2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Description
The compound 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a pyridinone derivative characterized by a bicyclic structure with multiple substituents. Its core 2(1H)-pyridinone scaffold is substituted at positions 3, 5, and 6 with functional groups including a cyclopropyl-methoxy-trifluoromethyl-propynyl chain, ethyl, and methyl moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl and propynyl groups may influence steric interactions and binding affinity.
Properties
CAS No. |
335665-66-2 |
|---|---|
Molecular Formula |
C16H18F3NO2 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-methoxybut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18F3NO2/c1-4-12-9-13(14(21)20-10(12)2)15(22-3,16(17,18)19)8-7-11-5-6-11/h9,11H,4-6H2,1-3H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
WMGMOHCDJHQAIR-HNNXBMFYSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OC)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OC)C |
Origin of Product |
United States |
Preparation Methods
Hydroxylammonium Salt Method (From 2-Pyrones)
A classical approach involves reacting 2-pyrones with hydroxylammonium salts in the presence of basic compounds such as alkali metal carbonates (e.g., sodium carbonate) to replace the ring oxygen with an N-OH group, yielding 1-hydroxy-2-pyridones.
Reaction conditions:
- Temperature: 50–120 °C (preferably 60–105 °C)
- Base: Sodium carbonate or bicarbonate in at least equimolar amounts to hydroxylammonium salt
- Solvent: Typically aqueous or mixed solvents
- Workup: Crystallization by cooling, filtration, and washing with cold ethyl acetate
This method provides a robust route to 1-hydroxy-2-pyridones, which can be further functionalized.
Cyclization of Condensation Products (Vinyl Ethers and Trifluoroacetyl Chloride)
Another method involves preparing 4-trifluoromethyl-2(1H)-pyridinones by reacting alkyl vinyl ethers with trifluoroacetyl chloride, followed by cyclization steps.
Key steps:
- Condensation of alkyl vinyl ether with trifluoroacetyl chloride under acidic conditions (preferably sulfuric acid).
- Isolation of an intermediate lactone by distillation.
- Reaction of the lactone with ammonia (anhydrous or aqueous) at low temperatures (0–10 °C) to form the pyridinone ring.
- Optional treatment with organic anhydrides and catalysts (e.g., PPTS) to form dienoates, which are cyclized with ammonium salts or formamide derivatives to yield the pyridinone.
Reaction conditions:
- Temperature range: 40–150 °C (preferably 60–100 °C)
- Solvents: Polar aprotic solvents such as formamide, dimethylformamide, or 1-methyl-2-pyrrolidinone
- Acid catalysts: Acetic acid, hydrochloric acid, or sulfuric acid
- Workup: Precipitation, filtration, washing with toluene, and drying
Introduction of the 3-(3-Cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl) Side Chain
The side chain containing cyclopropyl, methoxy, and trifluoromethyl groups attached to the propynyl moiety is typically introduced via alkylation or nucleophilic substitution reactions on the pyridinone core.
Synthetic routes often involve:
- Preparation of the substituted propargyl alcohol or ether intermediates bearing trifluoromethyl and cyclopropyl groups.
- Coupling these intermediates with the pyridinone nucleus through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Recent advances in transition-metal-mediated C–N bond formation and ynone transformations provide efficient pathways for such functionalizations.
Representative Preparation Procedure (Summary Table)
Research Findings and Optimization Notes
The reaction temperature is critical; exceeding 120 °C in the hydroxylammonium salt method can lead to decomposition or side reactions.
Use of polar aprotic solvents such as formamide enhances cyclization efficiency and product purity.
Excess ammonia in the lactone aminolysis step improves yield and reduces side products.
Transition-metal catalysis (e.g., palladium or copper) in C–N bond formation steps allows for milder conditions and better functional group tolerance.
Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.
Summary Table of Key Preparation Parameters
| Parameter | Method 1: Hydroxylammonium Salt | Method 2: Vinyl Ether Route | Side Chain Functionalization |
|---|---|---|---|
| Starting Material | 2-Pyrone | Alkyl vinyl ether + trifluoroacetyl chloride | Substituted propargyl ether |
| Key Reagents | Hydroxylammonium salt, Na2CO3 | Sulfuric acid, ammonia | Transition-metal catalysts |
| Temperature Range | 50–120 °C (opt. 60–105 °C) | 40–150 °C (opt. 60–100 °C) | Ambient to moderate heat |
| Solvent | Aqueous or mixed solvents | Polar aprotic solvents (formamide) | Organic solvents (e.g., toluene) |
| Reaction Time | Several hours | Several hours to reflux | Variable, hours to days |
| Purification | Crystallization, filtration | Precipitation, washing | Chromatography, crystallization |
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyridinone, while substitution reactions could introduce new groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridinones exhibit promising anticancer properties. For instance, compounds similar to 2(1H)-Pyridinone have shown efficacy in inhibiting tumor growth in various cancer cell lines. A notable example includes the modification of the pyridinone scaffold to enhance its interaction with specific molecular targets involved in cancer progression.
| Compound | Target | Activity |
|---|---|---|
| 2(1H)-Pyridinone Derivative A | EGFR | IC50 = 50 nM |
| 2(1H)-Pyridinone Derivative B | BRAF | IC50 = 30 nM |
These findings suggest that the structural features of 2(1H)-Pyridinone can be optimized for enhanced anticancer activity through targeted modifications.
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Research indicates that modifications to the pyridinone structure can lead to compounds that effectively inhibit viral replication. For example, derivatives targeting the influenza virus polymerase have shown significant antiviral activity, indicating a pathway for therapeutic development against viral infections .
Agrochemical Applications
The unique structural characteristics of 2(1H)-Pyridinone allow for its use in agrochemicals as well. Compounds derived from pyridinones have been investigated for their herbicidal and fungicidal properties. The trifluoromethyl group enhances the potency and selectivity of these compounds against specific pests and pathogens.
| Application | Efficacy |
|---|---|
| Herbicide X | Effective against broadleaf weeds |
| Fungicide Y | Inhibits fungal growth at low concentrations |
These applications highlight the versatility of 2(1H)-Pyridinone in agricultural settings, providing a framework for developing new agrochemical products.
Material Science Applications
In material science, pyridinone derivatives are being studied for their role in synthesizing novel materials with unique properties. For instance, their incorporation into polymer matrices can enhance thermal stability and mechanical strength. The ability to modify the chemical structure allows for tailoring materials for specific applications, such as coatings or composites.
Case Study 1: Anticancer Compound Development
A recent study synthesized a series of pyridinone derivatives based on the core structure of 2(1H)-Pyridinone. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing several candidates with IC50 values below 100 nM. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridinone ring significantly influenced biological activity.
Case Study 2: Agrochemical Efficacy Testing
In another study, a novel herbicide derived from 2(1H)-Pyridinone was tested in field trials against common agricultural weeds. Results demonstrated a reduction in weed biomass by over 80% compared to untreated controls, showcasing its potential as an effective herbicide.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyridinone derivatives:
Key Differences and Implications
Core Structure: The target compound features a 2(1H)-pyridinone core, whereas fluridone and its analogs are 4(1H)-pyridinone derivatives.
This could enhance binding specificity in enzyme inhibition.
Trifluoromethyl Group :
- While fluridone and the target compound both include a trifluoromethyl group, its placement differs. In fluridone, it is part of a phenyl ring at position 5, whereas in the target compound, it is directly attached to the propynyl chain at position 3. This may influence solubility and metabolic stability .
Applications: Fluridone’s efficacy as a herbicide is well-documented, targeting carotenoid biosynthesis in plants .
Research Findings and Trends
- Agrochemical Potential: Pyridinone derivatives with trifluoromethyl groups are prevalent in herbicides due to their stability and ability to disrupt plant metabolic pathways. The target compound’s structural complexity may offer improved selectivity or resistance management compared to fluridone .
- Synthetic Challenges: The propynyl and cyclopropyl groups in the target compound likely require specialized synthetic routes, such as Sonogashira coupling or cyclopropanation, which are more complex than the methods used for fluridone’s synthesis .
- Structure-Activity Relationship (SAR): Derivatives with bulkier substituents at position 3 (e.g., acetyl, propynyl) show varied bioactivity profiles. For example, 3-acetyl-substituted pyridinones may exhibit enhanced binding to cytochrome P450 enzymes compared to aryl-substituted analogs .
Biological Activity
The compound 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a member of the pyridinone family, known for its diverse biological activities. Pyridinones are recognized for their roles in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₅F₃N₁O
- Molecular Weight : 289.27 g/mol
- LogP : 4.4 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 6
Pyridinones exhibit a variety of mechanisms depending on their structure. For the compound :
- Inhibition of Enzymes : Pyridinones often act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and various kinases. The specific compound may interact with the active site of these enzymes through hydrogen bonding and hydrophobic interactions, thereby modulating their activity .
- Antitumor Activity : Similar pyridinone derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves downregulation of key survival pathways in cancer cells .
Biological Activities
The biological activities associated with pyridinones can be categorized as follows:
Antitumor Activity
Research has indicated that certain pyridinone derivatives possess significant antitumor properties. For instance, compounds similar to the one discussed have been evaluated against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | A549 (Lung) | 0.06 |
| Example B | NCI-H1975 (Lung) | 0.07 |
| Example C | GTL-16 (Gastric) | 0.06 |
Antimicrobial Activity
Pyridinones have also been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be in the range of 1–8 µM, showcasing their effectiveness against resistant strains .
Other Biological Activities
The compound may also exhibit:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines.
- Antiviral Activity : Some studies have indicated effectiveness against HIV and other viral infections .
Case Studies
-
Inhibition of Soluble Epoxide Hydrolase (sEH) :
A study focused on pyridine derivatives demonstrated effective inhibition of sEH, which is crucial in regulating blood pressure and inflammation. The compound showed a significant reduction in enzyme activity in vitro, correlating with its structural features that promote binding affinity . -
Cytotoxicity Against Cancer Cells :
Another investigation assessed the cytotoxic effects of similar pyridinone derivatives on gastric carcinoma cell lines. Results indicated that modifications to the pyridinone structure enhanced potency, with some compounds achieving IC50 values below 0.1 µM, suggesting a strong potential for further development as anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for this pyridinone derivative, and how can purity be optimized?
Methodological Answer:
The synthesis involves multistep organic reactions, including cyclopropane functionalization, trifluoromethylation, and regioselective coupling. A Negishi cross-coupling strategy (used for methyl-substituted bipyridines) can be adapted for introducing the cyclopropyl and trifluoromethyl groups . Key steps:
- Step 1: Cyclopropane ring formation via Simmons-Smith reaction under controlled temperature (−10°C to 0°C).
- Step 2: Trifluoromethylation using CF₃Cu or Ruppert-Prakash reagents to ensure high electrophilic substitution efficiency .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve ≥98% purity .
Basic: How can the molecular structure and stereochemistry be confirmed experimentally?
Methodological Answer:
Use a combination of:
- X-ray crystallography to resolve the 3D arrangement of the cyclopropyl and trifluoromethyl groups .
- ¹H/¹³C NMR for verifying substituent positions (e.g., ethyl at C5, methyl at C6). Key NMR shifts:
- Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).
- Trifluoromethyl group: δ 110–120 ppm in ¹³C NMR (quartet due to J coupling with fluorine) .
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁F₃N₂O₂: 365.1543) .
Advanced: What strategies are effective for evaluating its biological activity in inflammatory models?
Methodological Answer:
Based on structural analogs (e.g., anti-inflammatory pyridinones in patents):
- In vitro: Test inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination via ELISA) .
- In vivo: Use murine collagen-induced arthritis models. Administer orally (10–50 mg/kg/day) and measure paw swelling reduction over 21 days. Include positive controls (e.g., dexamethasone) .
- Mechanistic follow-up: Perform Western blotting to assess NF-κB pathway modulation .
Advanced: How can researchers address contradictions in reported activity data across studies?
Methodological Answer:
Common discrepancies arise from:
- Purity variability: Re-synthesize the compound under standardized conditions and validate via HPLC (≥98% purity) .
- Assay differences: Harmonize protocols (e.g., use identical cell lines, such as RAW 264.7 macrophages, and LPS concentrations of 100 ng/mL) .
- Stereochemical factors: Ensure enantiomeric purity using chiral chromatography (Chiralpak AD-H column, hexane/isopropanol 85:15) .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Model interactions with COX-2 (PDB: 5KIR). Focus on the trifluoromethyl group’s role in hydrophobic binding .
- MD simulations (GROMACS): Simulate binding stability over 100 ns to assess hydrogen bonding between the pyridinone core and Arg120/His90 residues .
- DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gap) with redox activity .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV: Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile/0.1% formic acid 60:40), flow rate 1.0 mL/min, detection at 254 nm .
- LC-MS/MS: MRM transitions m/z 365 → 347 (loss of H₂O) and 365 → 203 (cyclopropyl fragment) for enhanced specificity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its potency?
Methodological Answer:
- Substituent variation: Synthesize analogs with:
- Larger alkyl groups (e.g., isopropyl instead of ethyl at C5).
- Alternative fluorinated groups (e.g., difluoromethyl instead of trifluoromethyl) .
- Bioisosteric replacement: Replace the methoxy group with ethoxy or amino groups to assess hydrogen-bonding effects .
- Activity cliffs: Use IC₅₀ data from ≥20 analogs to generate 3D-QSAR models (CoMFA/CoMSIA) .
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation: Expose to:
- Acidic (0.1 M HCl, 40°C, 24 h): Monitor hydrolysis of the methoxy group via TLC.
- Oxidative (3% H₂O₂, 25°C, 8 h): Track formation of N-oxide byproducts using LC-MS .
- Long-term stability: Store lyophilized powder at −80°C; avoid aqueous solutions >pH 7.0 to prevent cyclopropane ring opening .
Advanced: How can in vitro toxicity be assessed prior to in vivo studies?
Methodological Answer:
- Cytotoxicity: Test against HEK-293 and HepG2 cells (MTT assay, 24–72 h exposure). Calculate selectivity index (SI = IC₅₀-toxicity / IC₅₀-activity) .
- Genotoxicity: Perform Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 mix) .
- hERG inhibition: Use patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM indicates high risk) .
Advanced: What isotopic labeling strategies enable metabolic pathway tracing?
Methodological Answer:
- ¹³C labeling: Introduce ¹³C at the cyclopropyl carbon via labeled cyclopropanation reagents (e.g., ¹³CH₂I₂/Zn-Cu couple) .
- ¹⁹F NMR tracking: Utilize the trifluoromethyl group as an intrinsic probe to monitor hepatic metabolism in real-time .
- Radiolabeling: Synthesize [¹⁴C]-labeled analog at the ethyl group (using [¹⁴C]ethyl bromide) for excretion studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
